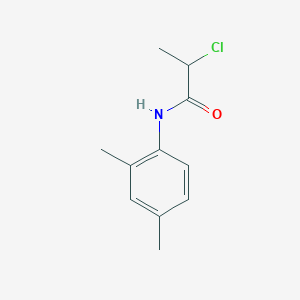

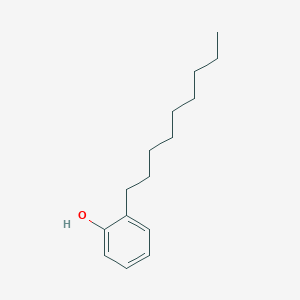

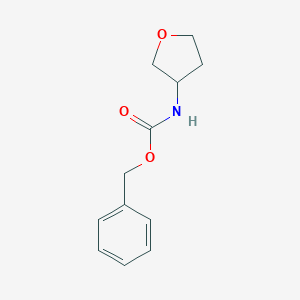

S-(2-Cyanoethyl)cysteine

説明

The chemical modification and analysis of cysteine and its derivatives, including “S-(2-Cyanoethyl)cysteine,” are crucial for understanding their roles in biological chemistry and pharmaceutical synthesis. These modifications can impact protein function, signal transduction, and the formation of odorant sulfur compounds in food flavors.

Synthesis Analysis

One approach to modifying cysteine involves the quantitative conversion of cysteine and cystine residues in proteins to residues of S-cyanocysteine using specific reagents, such as 2-nitro-5-thiocyanobenzoic acid. This process allows for specific cleavage at the amino peptide bonds of the S-cyanocysteine residue, leading to the formation of distinct peptides without significant side reactions (Jacobson et al., 1973).

Molecular Structure Analysis

Research on molecules like L-cysteine S-sulfate and its derivatives has shed light on their intrinsic molecular properties. For example, studies have characterized the electron affinity, hydrogen bond networks, and reactive sites of these molecules, providing foundational knowledge for understanding the transformation and structure-reactivity correlation in biological settings (Wang et al., 2023).

Chemical Reactions and Properties

The formation of cysteine conjugates through the addition of cysteine to unsaturated carbonyl compounds has been explored to understand the chemistry behind the formation of odorant sulfur compounds in food flavors. These studies provide insights into the reactions and potential applications of cysteine derivatives in flavor chemistry (Starkenmann, 2003).

Physical Properties Analysis

Investigations into the properties of gaseous deprotonated L-cysteine S-sulfate anion [cysS-SO3]− have revealed its stability through intramolecular hydrogen bonds, highlighting the importance of physical properties in understanding the behavior of cysteine derivatives in various environments (Wang et al., 2023).

Chemical Properties Analysis

The chemical ligation of S-acylated cysteine peptides to form native peptides has been demonstrated, indicating the potential for using cysteine derivatives in peptide synthesis and bioconjugation strategies. This work underscores the versatility and reactivity of cysteine residues in chemical transformations (Katritzky et al., 2011).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Toxicology and Public Health .

Summary of the Application

S-(2-Cyanoethyl)cysteine (CEMA) is used as a biomarker to assess exposure to acrylonitrile, a possible human carcinogen found in tobacco smoke and used in various industries .

Methods of Application

A method based on direct dilution was used to simultaneously identify and quantify CEMA and N-Acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) in human urine by rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS) . The recovery rates of the whole analytical procedure were 98.2–106.0% and 97.1–112.7% for HEMA and CEMA, respectively .

Results or Outcomes

The proposed method was successfully applied for the analysis of 126 urine samples from smokers and nonsmokers .

Assessment of Tobacco Smoke Exposure

Specific Scientific Field

This application is related to Analytical Chemistry and Public Health .

Summary of the Application

CEMA, along with other metabolites, is used to assess exposure to acrylonitrile present in tobacco smoke .

Methods of Application

An ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) method was developed to quantitatively profile the major acrylonitrile urinary metabolites (CEMA, HEMA, and N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA)) .

Results or Outcomes

The method was applied to analyze the three acrylonitrile-derived mercapturic acids in 36 volunteers with no prior occupational acrylonitrile exposure. Data analysis showed significant correlations between the level of cotinine (a biomarker for tobacco smoke exposure) and the levels of these mercapturic acids .

将来の方向性

The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960192 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Cyanoethyl)cysteine | |

CAS RN |

3958-13-2 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)